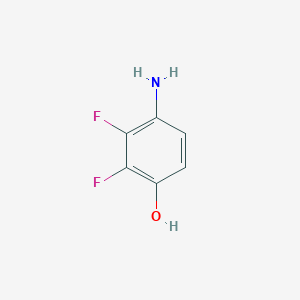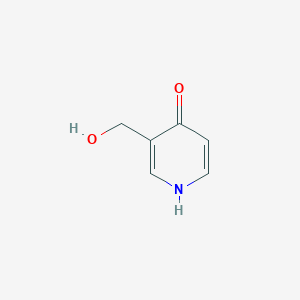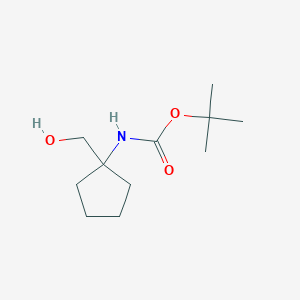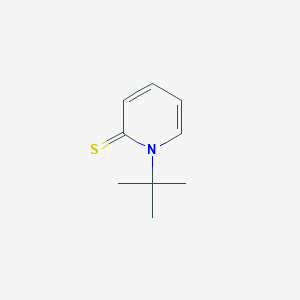![molecular formula C7H6ClN B067077 2-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-72-9](/img/structure/B67077.png)
2-[(Z)-2-Chloroethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-2-Chloroethenyl]pyridine, commonly known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly reactive compound that can be synthesized using a variety of methods. CEP has been shown to have a number of biochemical and physiological effects and has been used in a range of laboratory experiments.
Mécanisme D'action
CEP is believed to act by binding to and inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a range of effects on neurotransmitter release and synaptic transmission. CEP has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. CEP has also been shown to have anti-inflammatory effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
CEP has a number of advantages for use in lab experiments, including its high reactivity and specificity for acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of future directions for research on CEP, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer agent, and the investigation of its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CEP, and to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
CEP can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with pyridine, or the reaction of 2-chloroacetaldehyde with 2-vinylpyridine. The latter method is more commonly used due to its higher yield and purity. The reaction is typically carried out under an inert atmosphere, using a palladium catalyst and a base such as potassium carbonate.
Applications De Recherche Scientifique
CEP has been used in a range of scientific research applications, including the study of its potential as an anti-cancer agent, as well as its effects on the nervous system. CEP has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release.
Propriétés
Numéro CAS |
189350-72-9 |
|---|---|
Nom du produit |
2-[(Z)-2-Chloroethenyl]pyridine |
Formule moléculaire |
C7H6ClN |
Poids moléculaire |
139.58 g/mol |
Nom IUPAC |
2-[(Z)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4- |
Clé InChI |
OSWZSRURKWUJSC-PLNGDYQASA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C\Cl |
SMILES |
C1=CC=NC(=C1)C=CCl |
SMILES canonique |
C1=CC=NC(=C1)C=CCl |
Synonymes |
Pyridine, 2-(2-chloroethenyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
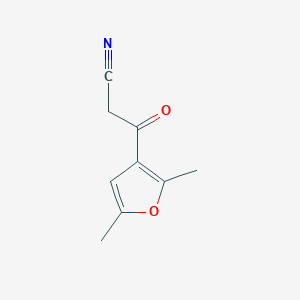
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)

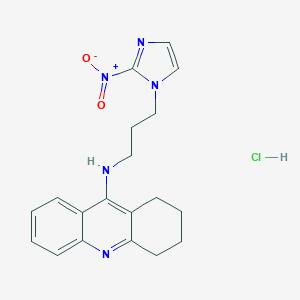

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)

